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molecular formula C12H10ClF3O2 B8800575 6-Chloro-2,2-dimethyl-4-(trifluoromethyl)-2H-chromen-7-ol CAS No. 653563-77-0

6-Chloro-2,2-dimethyl-4-(trifluoromethyl)-2H-chromen-7-ol

Cat. No. B8800575
M. Wt: 278.65 g/mol
InChI Key: JYABVRBSMCREDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297715B2

Procedure details

To a solution of 6-chloro-7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (1.5 g, 5.68 mmol) in anhydrous THF (25 mL) was added at 0° C. a solution of methyl magnesium chloride in THF (9.48 mL of 3 mol solution). After stirring at 0° C. for 1 h, the reaction was quenched with sat.NH4Cl aq. The organic layer was separated, washed with water, dried over anhydrous Na2SO4 and concentrated to provide the crude product. This was dissolved in toluene (50 mL) and to this was added p-toluenesulfonic acid (40 mg) and the solution was kept at reflux for 1 h with the azeotropic removal of water using Dean-Stark apparatus. The solution washed once with water, dried over anhydrous Na2SO4 and concentrated to give brownish residue which was subjected to purification over silica gel using AcOEt/hexanes to provide the desired product (1.3 g, 83%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
9.48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2C(=C[C:11]=1[OH:12])OC(=O)[CH:6]=[C:5]2[C:14]([F:17])([F:16])[F:15].[CH3:18][Mg]Cl.O.[CH2:22]1[CH2:26][O:25][CH2:24][CH2:23]1>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:26](=[CH:22][C:11]=1[OH:12])[O:25][C:24]([CH3:23])([CH3:18])[CH:6]=[C:5]2[C:14]([F:15])([F:16])[F:17]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=C2C(=CC(OC2=CC1O)=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
9.48 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
40 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched
CUSTOM
Type
CUSTOM
Details
NH4Cl aq. The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide the crude product
WASH
Type
WASH
Details
The solution washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give brownish residue which
CUSTOM
Type
CUSTOM
Details
was subjected to purification over silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C(=CC(OC2=CC1O)(C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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